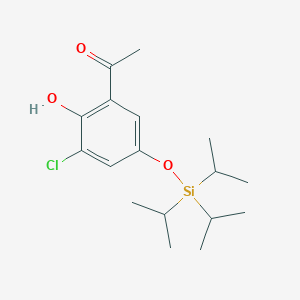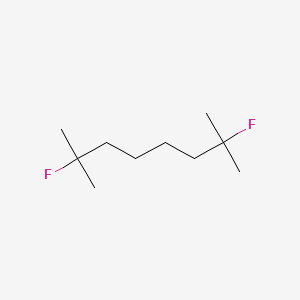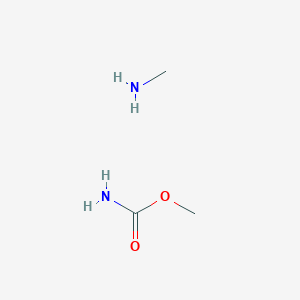
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane is a chemical compound that features a silicon atom bonded to a triphenyl group and a 3,3,3-trifluoroprop-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropynylating agent under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where triphenylsilane reacts with 3,3,3-trifluoroprop-1-yn-1-yl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Alkenyl or alkyl silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds and materials.
Biology: Investigated for its potential use in the development of bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluoropropynyl group. This group imparts unique electronic properties to the compound, making it a versatile intermediate in organic synthesis. The silicon atom provides stability and facilitates the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar structure but with ethoxy groups instead of phenyl groups.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a similar trifluoropropyl group but bonded to a benzene ring instead of a silicon atom.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane is unique due to the combination of the triphenylsilane core and the trifluoropropynyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic applications .
Eigenschaften
CAS-Nummer |
594864-84-3 |
|---|---|
Molekularformel |
C21H15F3Si |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
triphenyl(3,3,3-trifluoroprop-1-ynyl)silane |
InChI |
InChI=1S/C21H15F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChI-Schlüssel |
ZYNDKJCURLQVDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)


![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)




![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)
